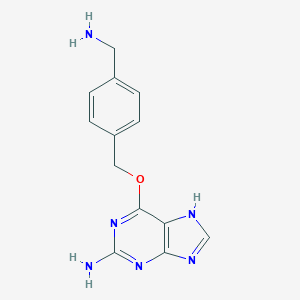

6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine

Beschreibung

BenchChem offers high-quality 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-[[4-(aminomethyl)phenyl]methoxy]-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O/c14-5-8-1-3-9(4-2-8)6-20-12-10-11(17-7-16-10)18-13(15)19-12/h1-4,7H,5-6,14H2,(H3,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINSGVKWAFJDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)COC2=NC(=NC3=C2NC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine synthesis protocol

An In-depth Technical Guide to the Synthesis of 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine

Executive Summary

6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine is a derivative of the 6-alkoxy-2-aminopurine scaffold. This class of compounds has garnered significant interest in medicinal chemistry, particularly as potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs), making them valuable candidates for cancer therapeutics.[1][2][3] This guide provides a comprehensive, field-proven protocol for the multi-step synthesis of this target molecule, designed for researchers and professionals in drug development. The narrative emphasizes the rationale behind experimental choices, ensuring a reproducible and scalable process. The synthetic strategy is built upon three core stages: the preparation of a Boc-protected benzyl alcohol intermediate, its subsequent coupling with a purine core via a nucleophilic aromatic substitution (SNAr), and the final deprotection to yield the target primary amine.

Introduction

The 2-amino-6-alkoxypurine core is a privileged structure in kinase inhibitor design. The development of selective CDK2 inhibitors, for example, has demonstrated the therapeutic potential of this molecular framework.[1][2][4] Historically, the synthesis of these analogs was often limited by harsh reaction conditions or the use of the alcohol reagent as the solvent, which constrained the structural diversity of the O-6 substituent.[1][4] The protocol detailed herein circumvents these limitations by employing a convergent synthesis strategy. This approach involves the independent preparation of the key building blocks, followed by their strategic coupling. This not only enhances efficiency and overall yield but also provides the flexibility to introduce diverse and complex side chains at the O-6 position.

This guide presents a robust three-step synthesis starting from commercially available materials, focusing on process control, purification, and analytical validation to ensure the final product's integrity.

Overall Synthetic Scheme

The synthesis is achieved in three primary stages starting from 2-amino-6-chloropurine and (4-(aminomethyl)phenyl)methanol. The amine on the benzyl moiety is first protected, followed by etherification, and concluded with deprotection.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of Boc-Protected Side-Chain Intermediate

Principle & Rationale

The primary amine of (4-(aminomethyl)phenyl)methanol is a potent nucleophile that would compete with the hydroxyl group in the subsequent SNAr reaction and could also react with the electrophilic C6 position of the purine. To prevent these side reactions, it must be temporarily masked. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose. It is easily introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to the basic conditions of the upcoming coupling step, yet can be cleanly removed under mild acidic conditions that do not degrade the purine core.[5][6]

Experimental Protocol: tert-butyl (4-(hydroxymethyl)benzyl)carbamate

-

Reaction Setup: To a solution of (4-(aminomethyl)phenyl)methanol (1.0 eq.) in a 1:1 mixture of Tetrahydrofuran (THF) and water, add sodium bicarbonate (NaHCO₃, 2.5 eq.). Stir the suspension at room temperature until the solids are mostly dissolved.

-

Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in THF dropwise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product is typically a white solid of sufficient purity for the next step. If necessary, it can be further purified by flash column chromatography on silica gel.

Part 2: SNAr Coupling to Form the Purine Ether

Mechanistic Principle

The core bond-forming reaction is a Nucleophilic Aromatic Substitution (SNAr). The purine ring, particularly with an electron-withdrawing chloro-substituent at C6, is electron-deficient and susceptible to attack by nucleophiles.[4] The alkoxide, generated in situ from the Boc-protected benzyl alcohol using a strong, non-nucleophilic base like sodium hydride (NaH), acts as the nucleophile. It attacks the C6 position, displacing the chloride leaving group to form the desired C-O ether bond.

Caption: Simplified mechanism of the SₙAr coupling reaction.

Quantitative Data: Reagent Table

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Role |

| 2-Amino-6-chloropurine | C₅H₄ClN₅ | 169.57 | 1.0 | Electrophile |

| tert-butyl (4-(hydroxymethyl)benzyl)carbamate | C₁₃H₁₉NO₃ | 237.29 | 1.2 | Nucleophile Precursor |

| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 1.5 | Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Solvent |

Experimental Protocol: Coupling Reaction

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF.

-

Base Addition: Carefully add sodium hydride (NaH, 60% dispersion, 1.5 eq.) to the DMF.

-

Nucleophile Addition: Cool the suspension to 0 °C. Add a solution of tert-butyl (4-(hydroxymethyl)benzyl)carbamate (1.2 eq.) in anhydrous DMF dropwise. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour until gas evolution ceases, indicating complete formation of the alkoxide.

-

Electrophile Addition: Add 2-amino-6-chloropurine (1.0 eq.) portion-wise to the reaction mixture.

-

Reaction: Heat the reaction to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by HPLC or TLC.

-

Quenching: After completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Work-up and Purification: Dilute the mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash sequentially with water and brine, dry over Na₂SO₄, filter, and concentrate. The crude product should be purified by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the Boc-protected precursor as a solid.

Part 3: Final Deprotection to Yield the Target Compound

Principle & Rationale

The final step is the removal of the Boc protecting group to unveil the primary amine. This is achieved through acid-catalyzed hydrolysis.[7][8] Trifluoroacetic acid (TFA) is highly effective for this transformation.[6] It protonates the carbamate, leading to the formation of an unstable tert-butyl cation and carbamic acid, which subsequently decarboxylates to give the free amine.[6] The reaction is typically fast and clean, performed at room temperature.

Experimental Protocol: Boc Deprotection

-

Reaction Setup: Dissolve the purified Boc-protected precursor (1.0 eq.) in dichloromethane (DCM).

-

Acid Addition: To this solution, add trifluoroacetic acid (TFA, 10-20 eq.) dropwise at room temperature. A common ratio is 25% TFA in DCM.[7]

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

-

Product Isolation: Re-dissolve the residue in a minimal amount of methanol. Add diethyl ether until a precipitate forms. The product often precipitates as a TFA salt.

-

Purification and Salt Conversion: Filter the solid and wash with cold diethyl ether. To obtain the free base, dissolve the salt in water, basify to pH 9-10 with a base like sodium bicarbonate or ammonium hydroxide, and extract with an appropriate organic solvent (e.g., ethyl acetate or a DCM/isopropanol mixture). Dry the organic phase over Na₂SO₄, filter, and concentrate to yield the final product, 6-((4-(aminomethyl)benzyl)oxy)-7H-purin-2-amine, typically as a white or off-white solid.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Safety Precautions

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only under an inert atmosphere and in an anhydrous solvent. Quench with extreme care.

-

Phosphorus Oxychloride (POCl₃): (If preparing 2-amino-6-chloropurine in-house) Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Always use in a fume hood with acid-resistant gloves and eye protection.

-

Solvents: Dichloromethane and DMF are hazardous. Handle with appropriate engineering controls and PPE.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

- Coates, I. H., & Penn, C. R. (1993). Preparation of 2-amino-6-chloropurine.

-

Moody, T. S., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific. [Link]

- Zhang, Z., & Liu, Y. (2021). Synthesis method of 2-amino-6-chloropurine.

-

Mader, L., et al. (2022). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. New Journal of Chemistry. [Link]

- Beecham Group PLC. (1993). Process for the preparation of 2-amino-6-chloropurine and derivatives.

- Beecham Group PLC. (1993). Process for the preparation of 2-amino-6-chloropurine and derivatives.

-

Wang, X., et al. (2010). One-step synthetic method of 2-amino-6-chloropurine. ResearchGate. [Link]

-

Mader, L., et al. (2022). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ResearchGate. [Link]

-

Mader, L., Hayward, J. J., Porter, L. A., & Trant, J. F. (2022). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. New Journal of Chemistry, 46(35), 17040-17048. [Link]

-

Bautista-Aguilera, Ó. M., et al. (2019). Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. Chemistry–A European Journal, 25(6), 1505-1517. [Link]

-

Anderson, M. O., et al. (2008). Facilitation of Addition—Elimination Reactions in Pyrimidines and Purines Using Trifluoroacetic Acid in Trifluoroethanol. ResearchGate. [Link]

Sources

- 1. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 2. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BOC deprotection [ms.bzchemicals.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of O6-(4-(aminomethyl)benzyl)guanine: A Technical Guide to the Inactivation of O6-Alkylguanine-DNA Alkyltransferase

For Researchers, Scientists, and Drug Development Professionals

Abstract

O6-alkylguanine-DNA alkyltransferase (AGT), a crucial DNA repair protein, confers resistance to a significant class of chemotherapeutic alkylating agents. This guide provides an in-depth technical analysis of the mechanism of action of O6-(4-(aminomethyl)benzyl)guanine, a potent inactivator of AGT. By acting as a pseudosubstrate, this molecule orchestrates a suicide inactivation of AGT, thereby preventing the repair of cytotoxic DNA lesions and sensitizing tumor cells to alkylating agent chemotherapy. This document will dissect the molecular interactions, kinetic parameters, and experimental methodologies central to understanding and leveraging this important therapeutic strategy.

Introduction: The Central Role of O6-Alkylguanine-DNA Alkyltransferase (AGT) in Chemotherapy Resistance

O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT), is a ubiquitous DNA repair protein that plays a pivotal role in protecting the genome from the deleterious effects of alkylating agents.[1][2] These agents, which include clinically important drugs like temozolomide and carmustine (BCNU), exert their cytotoxic effects by transferring alkyl groups to DNA bases, with the O6-position of guanine being a primary target for inducing cell death.[3]

AGT functions as a "suicide enzyme" in a single-step, stoichiometric DNA repair process. It identifies the O6-alkylguanine lesion in DNA and transfers the alkyl group to a cysteine residue within its own active site.[4] This reaction irreversibly alkylates the AGT protein, targeting it for ubiquitination and subsequent proteasomal degradation.[5] Consequently, each AGT molecule can only repair a single DNA lesion.[5] High levels of AGT expression in tumor cells, therefore, provide a robust mechanism of resistance to alkylating agent chemotherapy by rapidly repairing the drug-induced DNA damage before it can trigger apoptotic pathways.[3][6]

O6-(4-(aminomethyl)benzyl)guanine: A Pseudosubstrate Approach to Disarming AGT

To counteract AGT-mediated drug resistance, inhibitors have been developed to deplete the cellular pool of active AGT protein. O6-benzylguanine (O6-BG) and its derivatives, such as O6-(4-(aminomethyl)benzyl)guanine, are synthetic guanine analogues that act as potent inactivators of AGT.[1][7] These molecules function as pseudosubstrates, mimicking the O6-alkylguanine lesion in DNA.

The Suicide Inactivation Mechanism

The core mechanism of action of O6-(4-(aminomethyl)benzyl)guanine is its covalent and irreversible inactivation of AGT. The process unfolds as follows:

-

Binding to the Active Site: O6-(4-(aminomethyl)benzyl)guanine binds to the active site of the AGT protein. This binding is facilitated by the structural similarity of the guanine moiety to the natural substrate.

-

Nucleophilic Attack: The reactive cysteine residue (Cys145 in human AGT) in the enzyme's active site launches a nucleophilic attack on the benzyl group of the inhibitor.[1]

-

Covalent Modification: This attack results in the transfer of the 4-(aminomethyl)benzyl group to the cysteine residue, forming a stable thioether bond.[8]

-

Irreversible Inactivation: The covalent modification of the active site cysteine renders the AGT protein permanently inactive. The benzylated AGT is then targeted for degradation.[5]

This "suicide" inactivation depletes the cell of functional AGT, leaving it vulnerable to the cytotoxic effects of alkylating chemotherapeutic agents.

The Role of the 4-(aminomethyl)benzyl Moiety

While the fundamental mechanism of AGT inactivation is conserved among O6-benzylguanine derivatives, substitutions on the benzyl ring can influence the inhibitor's potency and solubility. A study comparing aminomethyl-substituted O6-benzylguanines found that substitution at the para-position, as in O6-(4-(aminomethyl)benzyl)guanine, has little effect on the inactivation of AGT compared to the unsubstituted O6-benzylguanine.[9] In contrast, substitution at the meta-position was found to greatly enhance the inactivation of AGT.[9] This suggests that the primary role of the 4-(aminomethyl)benzyl group in this specific isomer is likely related to its utility as a chemical handle for conjugation, for instance, in the SNAP-tag protein labeling system, rather than significantly enhancing its inhibitory activity against AGT for therapeutic purposes.[7][10] The SNAP-tag is a protein engineering tool based on a mutant form of human AGT that specifically reacts with O6-benzylguanine derivatives like O6-(4-(aminomethyl)benzyl)guanine, allowing for the covalent labeling of fusion proteins.[8][11]

Synergistic Antitumor Activity with Alkylating Agents

The depletion of AGT by O6-(4-(aminomethyl)benzyl)guanine sensitizes tumor cells to the cytotoxic effects of alkylating agents. This synergistic interaction forms the basis of combination therapies aimed at overcoming drug resistance. By pre-treating tumor cells with an AGT inhibitor, the subsequent administration of an alkylating agent like temozolomide leads to a higher accumulation of unrepaired O6-alkylguanine lesions in the DNA.[3] These persistent lesions trigger DNA mismatch repair pathways, leading to futile repair cycles, DNA double-strand breaks, and ultimately, apoptosis.[12]

The following diagram illustrates the synergistic mechanism of O6-(4-(aminomethyl)benzyl)guanine and an alkylating agent:

Figure 1: Synergistic effect of O6-(4-(aminomethyl)benzyl)guanine.

Experimental Methodologies for Studying AGT Inactivation

Several experimental approaches are employed to characterize the mechanism and efficacy of AGT inhibitors like O6-(4-(aminomethyl)benzyl)guanine.

AGT Activity Assay

A common method to quantify AGT activity and its inhibition is a radioactivity-based assay. This protocol provides a foundational understanding of the experimental workflow.

Protocol: In Vitro AGT Activity Assay

-

Preparation of Cell Lysates:

-

Culture tumor cells of interest to the desired confluency.

-

Harvest cells and prepare cell lysates by sonication or detergent lysis in a suitable buffer containing protease inhibitors.

-

Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Incubation with AGT Inhibitor:

-

Pre-incubate aliquots of the cell lysate with varying concentrations of O6-(4-(aminomethyl)benzyl)guanine (or a vehicle control) for a defined period (e.g., 30 minutes at 37°C) to allow for AGT inactivation.

-

-

AGT Activity Measurement:

-

Initiate the AGT repair reaction by adding a radiolabeled DNA substrate containing O6-[³H]methylguanine.

-

Incubate the reaction mixture for a specific time (e.g., 60 minutes at 37°C) to allow active AGT to transfer the radiolabeled methyl group to itself.

-

Stop the reaction by adding acid (e.g., perchloric acid) to precipitate the proteins.

-

Wash the protein pellet to remove the unreacted DNA substrate.

-

Hydrolyze the protein pellet to release the amino acids.

-

Quantify the amount of S-[³H]methylcysteine using high-performance liquid chromatography (HPLC) with radioactivity detection.

-

-

Data Analysis:

-

Calculate the AGT activity as femtomoles of methyl groups transferred per milligram of total protein.

-

Plot the percentage of remaining AGT activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce AGT activity by 50%).

-

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from studies of O6-benzylguanine and its derivatives. Note that specific values for O6-(4-(aminomethyl)benzyl)guanine may vary depending on the experimental conditions.

| Parameter | O6-benzylguanine | O6-(4-(aminomethyl)benzyl)guanine | Reference |

| IC50 for AGT Inactivation | ~0.1 µM | Similar to O6-benzylguanine | [9] |

| Cellular Depletion of AGT | Effective at low µM concentrations | Expected to be similar to O6-benzylguanine | [9] |

| Sensitization to BCNU | Significant enhancement | Expected to be similar to O6-benzylguanine | [13] |

Conclusion and Future Directions

O6-(4-(aminomethyl)benzyl)guanine, like its parent compound O6-benzylguanine, is a potent suicide inhibitor of the DNA repair protein AGT. Its mechanism of action, involving the irreversible covalent modification of the active site cysteine, effectively depletes cellular AGT levels. This depletion sensitizes tumor cells to the cytotoxic effects of chemotherapeutic alkylating agents, providing a rational basis for combination therapies to overcome drug resistance. While the 4-(aminomethyl)benzyl substitution does not appear to significantly enhance its intrinsic AGT inhibitory activity for therapeutic applications, its utility as a linker for bioconjugation in research tools like the SNAP-tag system is well-established. Future research may focus on developing derivatives with improved pharmacological properties, such as enhanced tumor targeting and reduced systemic toxicity, to further exploit the therapeutic potential of AGT inhibition in cancer treatment.

References

-

Site-Specific Protein Labeling with SNAP-Tags. Current Protocols in Protein Science. [Link][8]

-

Cellular Analysis (SNAP-Tag). New England Biolabs GmbH. [Link][11]

-

Labeling mechanism of SNAPtag (a) and CLIP-tag (b) fusion proteins. ResearchGate. [Link][14]

-

The SNAP-tag technology revised: an effective chemo-enzymatic approach by using a universal azide-based substrate. Taylor & Francis Online. [Link][10]

-

Effect of O6-benzylguanine on alkylating agent-induced toxicity and mutagenicity. In Chinese hamster ovary cells expressing wild-type and mutant O6-alkylguanine-DNA alkyltransferases. PubMed. [Link][13]

-

Substitution of aminomethyl at the meta- position enhances the inactivation of O6-alkylguanine-DNA alkyltransferase by O6-benzylguanine. National Institutes of Health. [Link][9]

-

Molecular basis of DNA repair inhibition by O6-benzylguanine,... ResearchGate. [Link][4]

-

Development of an O6-alkylguanine—DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]O6-benzylguanine to the protein. National Institutes of Health. [Link][15]

-

O6-benzylguanine and its role in chemotherapy. PubMed. [Link][2]

-

The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma. National Institutes of Health. [Link][5]

-

O6-Benzylguanine suppression of O6-alkylguanine-DNA alkyltransferase in anaplastic gliomas. National Institutes of Health. [Link][16]

-

Multifaceted Roles of Alkyltransferase and Related Proteins In DNA Repair, DNA Damage, Resistance to Chemotherapy and Research Tools. PubMed Central. [Link][12]

-

Hypoxia-selective O6-Alkylguanine-DNA Alkyltransferase Inhibitors: Design, Synthesis and Evaluation of 6-(Benzyloxy)-2-(aryldiazenyl)-9H-purines as Prodrugs of O6-Benzylguanine. National Institutes of Health. [Link][3]

-

O6-benzylguanine in humans: metabolic, pharmacokinetic, and pharmacodynamic findings. Journal of Clinical Oncology. [Link][17]

-

The potential use of O6-benzylguanine, and O6-methylguanine for the treatment of Alzheimer's disease, and T. brucei group trypanosomes infections. ResearchGate. [Link][18]

-

O6-alkylguanine-DNA alkyltransferase. A target for the modulation of drug resistance. PubMed. [Link][6]

Sources

- 1. Conditional Control of Benzylguanine Reaction with the Self-Labeling SNAP-tag Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O6-benzylguanine and its role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. O6-alkylguanine-DNA alkyltransferase. A target for the modulation of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substitution of aminomethyl at the meta- position enhances the inactivation of O6-alkylguanine-DNA alkyltransferase by O6-benzylguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Cellular Analysis (SNAP-Tag) - New England Biolabs GmbH [neb-online.de]

- 12. Multifaceted Roles of Alkyltransferase and Related Proteins In DNA Repair, DNA Damage, Resistance to Chemotherapy and Research Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and preliminary biological evaluation of O6-[4-(2-[18F]fluoroethoxymethyl)benzyl]guanine as a novel potential PET probe for the DNA repair protein O6-alkylguanine-DNA alkyltransferase in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development of an O6-alkylguanine—DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]O6-benzylguanine to the protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. O6-Benzylguanine suppression of O6-alkylguanine-DNA alkyltransferase in anaplastic gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. O6-benzylguanine in humans: metabolic, pharmacokinetic, and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine

Abstract

This technical guide provides a comprehensive overview of the biological activity of the synthetic purine derivative, 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine, also known by its synonym O6-[4-(Aminomethyl)benzyl]guanine. This document delves into its primary mechanism of action as an inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), a critical enzyme implicated in tumor resistance to alkylating chemotherapeutic agents. We will explore the synthesis of this compound, detail its structure-activity relationship in comparison to its isomers, and provide field-proven protocols for evaluating its biological efficacy. This guide is intended for researchers, scientists, and drug development professionals in oncology and medicinal chemistry, offering both foundational knowledge and practical methodologies for the investigation of this and similar molecules.

Introduction: The Challenge of Alkylating Agent Resistance and the Role of AGT

Alkylating agents have long been a cornerstone of cancer chemotherapy. These drugs exert their cytotoxic effects by transferring alkyl groups to DNA bases, leading to the formation of adducts that disrupt DNA replication and transcription, ultimately triggering cell death. A significant number of these agents, including temozolomide and the nitrosoureas (e.g., BCNU), form lesions at the O6 position of guanine. However, the efficacy of these drugs is often hampered by the intrinsic or acquired resistance of tumor cells.

A primary mechanism of this resistance is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT).[1] AGT is a "suicide" enzyme that repairs O6-alkylguanine adducts by stoichiometrically transferring the alkyl group to one of its own cysteine residues.[2] This action restores the integrity of the DNA but leads to the irreversible inactivation of the AGT protein. High levels of AGT expression in tumors are correlated with poor prognosis and resistance to alkylating agent therapy.[3]

To overcome this resistance, researchers have developed inhibitors of AGT. The prototypical inhibitor is O6-benzylguanine (O6-BG), a synthetic guanine derivative that acts as a pseudosubstrate for AGT.[4] By inactivating AGT, O6-BG and its analogs can sensitize resistant tumor cells to the cytotoxic effects of alkylating agents.[5][6] This guide focuses on a specific analog, 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine, exploring its potential as a potent AGT inhibitor.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine | |

| Synonyms | O6-[4-(Aminomethyl)benzyl]guanine, BG-NH2 | |

| CAS Number | 674799-96-3 | |

| Molecular Formula | C₁₃H₁₄N₆O | |

| Molar Mass | 270.29 g/mol | |

| Appearance | Solid | |

| Melting Point | >240°C |

Synthesis of 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine

The synthesis of 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine and its isomers has been described in the literature. A common synthetic route involves the reaction of 2-amino-6-chloropurine with the corresponding substituted benzyl alcohol. The following is a representative synthetic scheme.

Caption: Synthetic workflow for 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine.

Experimental Protocol: Synthesis

-

To a solution of 4-(aminomethyl)benzyl alcohol in an appropriate anhydrous solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0°C.

-

Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the alkoxide.

-

Add 2-amino-6-chloropurine to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine.

Biological Activity: Mechanism of Action

The primary biological activity of 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine is the irreversible inhibition of O6-alkylguanine-DNA alkyltransferase (AGT). Similar to its parent compound, O6-benzylguanine, it acts as a pseudosubstrate for the enzyme.

Caption: Mechanism of AGT inhibition.

The aminomethyl-substituted benzyl group is transferred to the reactive cysteine residue (Cys-145) in the active site of AGT. This covalent modification results in the irreversible inactivation of the enzyme, rendering it incapable of repairing DNA damage.[6] The cell's pool of AGT is thus depleted, making it more susceptible to the cytotoxic effects of alkylating agents.

Structure-Activity Relationship (SAR)

A study comparing the aminomethyl-substituted O6-benzylguanine isomers revealed significant differences in their ability to inactivate AGT.[2] The position of the aminomethyl group on the benzyl ring plays a crucial role in the molecule's inhibitory potency.

| Compound | Substitution Position | Relative AGT Inhibitory Potency |

| O6-benzylguanine | Unsubstituted | Baseline |

| 6-((2-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine | ortho- | Virtually inactive |

| 6-((3-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine | meta- | Greatly enhanced |

| 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine | para- | Similar to O6-benzylguanine |

Data synthesized from reference[2].

The study concluded that substitution at the meta- position significantly enhances the inactivation of AGT, while the para- substitution (the topic molecule) results in a potency similar to the parent O6-benzylguanine. In contrast, the ortho- substituted analog is nearly devoid of activity. This suggests that the spatial arrangement of the aminomethyl group influences the binding and reactivity of the compound within the AGT active site.

Experimental Evaluation of Biological Activity

In Vitro AGT Inhibition Assay

The potency of 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine as an AGT inhibitor can be quantified using an in vitro assay. A common method involves measuring the remaining AGT activity in cell extracts after incubation with the inhibitor.

Caption: Workflow for an in vitro AGT inhibition assay.

-

Cell Lysate Preparation:

-

Culture a human cell line with high AGT expression (e.g., HT29 colon cancer cells).

-

Harvest the cells and prepare a cell-free extract by sonication or detergent lysis in a suitable buffer.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Inhibitor Incubation:

-

In a series of microcentrifuge tubes, add a fixed amount of cell lysate.

-

Add varying concentrations of 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine (typically in a solvent like DMSO, with a final concentration not exceeding 0.5%). Include a vehicle-only control.

-

Incubate the mixtures for a defined period (e.g., 30 minutes) at 37°C to allow for AGT inactivation.

-

-

AGT Activity Measurement:

-

Initiate the AGT repair reaction by adding a substrate consisting of DNA containing O6-[³H]methylguanine.

-

Incubate for a further period (e.g., 60 minutes) at 37°C to allow the remaining active AGT to transfer the radiolabeled methyl group to itself.

-

Stop the reaction by adding acid (e.g., perchloric acid) to precipitate the protein.

-

Wash the protein pellet to remove any unincorporated radiolabeled substrate.

-

Solubilize the pellet and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of AGT inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce AGT activity by 50%).

-

In Vitro Chemosensitization Assay

A key functional consequence of AGT inhibition is the sensitization of cancer cells to alkylating agents. This can be evaluated using a cell viability or cytotoxicity assay.

-

Cell Culture:

-

Seed a cancer cell line with known AGT expression in 96-well plates at an appropriate density.

-

Allow the cells to adhere overnight.

-

-

Drug Treatment:

-

Prepare two sets of plates. In one set, pre-treat the cells with a fixed, non-toxic concentration of 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine for a specified duration (e.g., 2-4 hours). The other set receives vehicle control.

-

After the pre-treatment period, add a range of concentrations of an alkylating agent (e.g., temozolomide or BCNU) to both sets of plates.

-

Include wells with the AGT inhibitor alone and the alkylating agent alone as controls.

-

-

Incubation:

-

Incubate the plates for a period that allows for the cytotoxic effects of the alkylating agent to manifest (typically 48-72 hours).

-

-

Viability Assessment:

-

Measure cell viability using a standard assay such as MTT, MTS (e.g., WST-1), or a crystal violet staining assay.[7]

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

-

Determine the IC50 of the alkylating agent in the presence and absence of the AGT inhibitor.

-

The degree of chemosensitization can be expressed as the dose enhancement ratio (DER), calculated as the IC50 of the alkylating agent alone divided by the IC50 of the alkylating agent in combination with the inhibitor.

-

Potential Therapeutic Applications and Future Directions

The primary therapeutic application of 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine lies in its potential use as a chemosensitizing agent in combination with alkylating drugs for the treatment of cancers that exhibit high levels of AGT-mediated resistance. This includes, but is not limited to, glioblastoma, melanoma, and certain types of colorectal cancer.[6][7]

The introduction of the aminomethyl group, as in the topic compound, was initially aimed at improving water solubility compared to O6-benzylguanine, which could offer advantages in pharmaceutical formulation.[2]

Future research should focus on:

-

In vivo efficacy studies: Evaluating the chemosensitizing effects of this compound in animal models of cancer.

-

Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and its ability to inhibit AGT in vivo.

-

Toxicity profiling: Assessing the safety profile of the compound, both alone and in combination with chemotherapy.

-

Exploration of other potential biological activities: While AGT inhibition is the most prominent activity, the purine scaffold warrants investigation for other potential targets, such as the initially hypothesized interaction with Toll-like receptors.

Conclusion

6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine is a potent inhibitor of the DNA repair protein AGT, with an efficacy comparable to the benchmark inhibitor O6-benzylguanine. Its mechanism of action involves irreversible inactivation of the enzyme, thereby sensitizing cancer cells to alkylating chemotherapeutic agents. The structure-activity relationship highlights the importance of the substituent position on the benzyl ring for inhibitory activity. The protocols detailed in this guide provide a robust framework for the further investigation of this and similar compounds, which hold promise for overcoming a significant challenge in cancer therapy.

References

-

The in vitro Efficacy of Combining Temozolomide With O6–Benzylguanine in Human Choroidal Melanoma Cell Lines. (2006). Investigative Ophthalmology & Visual Science. [Link]

-

Clemons, M., et al. (2005). Potentiation of temozolomide and BCNU cytotoxicity by O(6)-benzylguanine: a comparative study in vitro. British Journal of Cancer. [Link]

-

Cai, Y., et al. (2020). The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma. Anticancer Drugs. [Link]

-

Sartorelli, A. C., et al. (2008). 4-Nitrobenzyloxycarbonyl Derivatives of O6-Benzylguanine as Hypoxia-Activated Prodrug Inhibitors of O6-Alkylguanine-DNA Alkyltransferase (AGT) which Produces Resistance to Agents Targeting the O-6 Position of DNA Guanine. Journal of Medicinal Chemistry. [Link]

-

Paik, I. K., et al. (2008). Development of an O6-alkylguanine—DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]O6-benzylguanine to the protein. Analytical Biochemistry. [Link]

-

Dolan, M. E., et al. (1991). Effect of O6-benzylguanine analogues on sensitivity of human tumor cells to the cytotoxic effects of alkylating agents. Cancer Research. [Link]

-

Juillerat, A., et al. (2006). Directed evolution of O6-alkylguanine-DNA alkyltransferase for applications in protein labeling. Protein Engineering, Design and Selection. [Link]

-

G-C. Z, et al. (1999). O(6)-benzylguanine enhances the in vitro immunotoxic activity of temozolomide on natural or antigen-dependent immunity. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Ciocco, L. M., et al. (1995). Specific labeling of O6-alkylguanine-DNA alkyltransferase by reaction with O6-(p-hydroxy[3H]methylbenzyl)guanine. Cancer Research. [Link]

-

Nanda, G. K., et al. (2011). Radioiodinated O6-Benzylguanine Derivatives Containing an Azido Function. Molecules. [Link]

-

Fishel, M. L., et al. (2003). Enhancement of Platinum-Induced Cytotoxicity by O6-benzylguanine. Clinical Cancer Research. [Link]

-

S, S., et al. (2023). Enhancing temozolomide antiglioma response by inhibiting O6-methylguanine-DNA methyltransferase with selected phytochemicals: in silico and in vitro approach. Molecular and Cellular Biochemistry. [Link]

-

Egorin, M. J., et al. (1995). O6-benzylguanine in humans: metabolic, pharmacokinetic, and pharmacodynamic findings. Seminars in Oncology. [Link]

-

Pegg, A. E. (1996). O6-benzylguanine and its role in chemotherapy. Cancer Research. [Link]

-

Chae, M. Y., et al. (1995). Substitution of aminomethyl at the meta- position enhances the inactivation of O6-alkylguanine-DNA alkyltransferase by O6-benzylguanine. Journal of Medicinal Chemistry. [Link]

-

Friedman, H. S., et al. (1998). Phase I trial of O6-benzylguanine for patients undergoing surgery for malignant glioma. Journal of Clinical Oncology. [Link]

-

Schold, S. C., Jr, et al. (2003). O6-benzylguanine suppression of O6-alkylguanine-DNA alkyltransferase in anaplastic gliomas. Neuro-Oncology. [Link]

-

van der Wilt, C. L., et al. (1995). Inhibition of O6-alkylguanine-DNA alkyltransferase in animal and human ovarian tumor cell lines by O6-benzylguanine and sensitization to BCNU. Cancer Chemotherapy and Pharmacology. [Link]

-

A-H, A., et al. (2007). Depletion of O6-methylguanine-DNA methyltransferase by O6-benzylguanine enhances 5-FU cytotoxicity in colon and oral cancer cell lines. International Journal of Oncology. [Link]

-

Schold, S. C., Jr, et al. (2003). O6-benzylguanine suppression of O6-alkylguanine-DNA alkyltransferase in anaplastic gliomas. Neuro-Oncology. [Link]

Sources

- 1. O6-benzylguanine and its role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substitution of aminomethyl at the meta- position enhances the inactivation of O6-alkylguanine-DNA alkyltransferase by O6-benzylguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O6-Benzylguanine suppression of O6-alkylguanine-DNA alkyltransferase in anaplastic gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Potentiation of temozolomide and BCNU cytotoxicity by O(6)-benzylguanine: a comparative study in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

An In-Depth Technical Guide to O⁶-benzylguanine (O⁶-BG): A Potent Inhibitor of O⁶-Alkylguanine-DNA Alkyltransferase for Sensitizing Tumors to Chemotherapy

Section 1: The Central Challenge—AGT-Mediated Chemotherapy Resistance

The Guardian of the Genome: O⁶-Alkylguanine-DNA Alkyltransferase (AGT)

O⁶-Alkylguanine-DNA alkyltransferase (AGT), also known as O⁶-methylguanine-DNA methyltransferase (MGMT), is a critical DNA repair protein that safeguards genomic integrity.[1] Its primary function is to directly reverse alkylation damage at the O⁶-position of guanine, a lesion that is highly mutagenic and cytotoxic.[1][2][3] This type of damage is a common consequence of exposure to environmental carcinogens and, critically, is the intended mechanism of action for several major classes of chemotherapeutic alkylating agents, including nitrosoureas and triazines like temozolomide (TMZ).[2][4]

The repair mechanism of AGT is unique and stoichiometric. The protein scans DNA for O⁶-alkylguanine adducts, flips the damaged base out of the DNA helix, and irreversibly transfers the alkyl group to a cysteine residue (Cys145 in human AGT) within its own active site.[3][5] This act is sacrificial; the transfer inactivates the AGT protein, which is then targeted for ubiquitination and degradation.[1][2] A cell's capacity to repair this damage is therefore limited by its rate of AGT synthesis.

The Double-Edged Sword in Oncology

While AGT's role in preventing mutations in healthy cells is beneficial, its activity in cancer cells presents a major clinical obstacle.[3] High expression of AGT in tumors confers significant resistance to alkylating agents.[4][6][7] The enzyme simply removes the cytotoxic lesions delivered by the drug before they can trigger downstream apoptotic pathways, rendering the treatment ineffective.[8] Conversely, tumors with low AGT expression, often due to epigenetic silencing of the MGMT gene promoter, are significantly more sensitive to these agents, a correlation that has been linked to improved patient survival in diseases like glioblastoma.[6] This direct link between AGT activity and treatment outcome makes it a prime target for therapeutic intervention.

Section 2: Mechanism of Inhibition by O⁶-benzylguanine (O⁶-BG)

To overcome AGT-mediated resistance, inhibitors were designed to deplete the tumor's AGT activity before the administration of an alkylating agent. O⁶-benzylguanine (O⁶-BG) is a guanine analogue that serves as a potent "pseudo-substrate" for AGT.[9][10]

Causality of Inhibition: The genius of O⁶-BG lies in its molecular mimicry. AGT recognizes O⁶-BG as if it were an O⁶-alkylguanine lesion within DNA. The enzyme binds to O⁶-BG and attempts to "repair" it by transferring the benzyl group to its active site cysteine.[9][10] This covalent modification, however, is irreversible and renders the AGT protein permanently inactive.[7][11] By flooding the system with O⁶-BG, the entire cellular pool of active AGT can be depleted. This "suicide inhibition" mechanism is highly specific and efficient.[11] With the cell's primary defense neutralized, a subsequent dose of an alkylating agent like TMZ can inflict unrepaired DNA damage, leading to cytotoxicity and tumor cell death.[3][12]

Caption: Mechanism of AGT inactivation by O⁶-BG and sensitization to TMZ.

Section 3: Experimental Protocols and Methodologies

A core task for researchers in this field is to quantify AGT inhibition and demonstrate the resulting chemosensitization. The following protocols represent robust, self-validating systems for these assessments.

Protocol: In Vitro AGT Activity Assay

Scientific Rationale: Before moving to complex cellular systems, it is crucial to confirm the direct inhibitory effect of a compound on AGT enzymatic activity. This biochemical assay provides a clean, direct measurement of AGT's ability to transfer an alkyl group from a DNA substrate. While historically performed with radiolabeled methyl groups, modern fluorescent assays offer a safer and higher-throughput alternative.[13]

Step-by-Step Methodology (Fluorescence-Based):

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.1 mM EDTA).

-

Reconstitute recombinant human AGT protein to a known concentration in reaction buffer.

-

Prepare a stock solution of O⁶-BG in DMSO.

-

Prepare a fluorescent DNA substrate (e.g., an oligonucleotide containing an O⁶-benzylguanine derivative linked to a fluorophore/quencher pair that fluoresces upon cleavage).

-

-

Inhibition Reaction:

-

In a 96-well microplate, add a fixed amount of recombinant AGT to each well.

-

Add serial dilutions of O⁶-BG to the experimental wells. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" background control.

-

Incubate the plate for 30-60 minutes at 37°C to allow for the inactivation of AGT by O⁶-BG. The choice of a pre-incubation step is critical as it ensures the inhibitor has sufficient time to act on the enzyme before the substrate is introduced.

-

-

Activity Measurement:

-

Initiate the repair reaction by adding the fluorescent DNA substrate to all wells.

-

Immediately begin monitoring fluorescence intensity over time using a microplate reader at the appropriate excitation/emission wavelengths. The reaction should be run at 37°C.

-

-

Data Analysis:

-

For each well, calculate the initial reaction velocity (rate of fluorescence increase).

-

Subtract the background rate (from "no enzyme" wells).

-

Normalize the velocities to the "no inhibitor" control (defined as 100% activity).

-

Plot the percent AGT activity versus the logarithm of the O⁶-BG concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of O⁶-BG required to inhibit 50% of AGT activity).

-

Protocol: Cellular Chemosensitization Assay

Scientific Rationale: The ultimate goal of AGT inhibition is to make cancer cells more susceptible to killing by alkylating agents. A cell-based cytotoxicity assay is the gold standard for demonstrating this potentiation.[14][15][16] This workflow validates the biological consequence of the biochemical inhibition measured previously.

Caption: Experimental workflow for a cellular chemosensitization assay.

Step-by-Step Methodology (using CCK-8):

-

Cell Culture and Seeding:

-

Culture the cancer cell line of interest (e.g., a glioblastoma line with known AGT expression) under standard conditions.

-

Trypsinize and count the cells. Seed 2,000-5,000 cells per well in a 96-well plate. Include wells for "no cell" blanks.

-

Incubate overnight to allow for cell attachment.

-

-

Pre-treatment (AGT Depletion):

-

Prepare two sets of plates.

-

Set 1 (TMZ only): Add fresh media containing a vehicle control (e.g., 0.1% DMSO).

-

Set 2 (TMZ + O⁶-BG): Add fresh media containing a fixed, non-toxic concentration of O⁶-BG (e.g., 10-20 µM). The concentration should be sufficient to fully inhibit AGT.

-

Incubate the plates for 2-4 hours. This pre-incubation period is essential to allow for cellular uptake of O⁶-BG and depletion of the AGT protein pool.

-

-

Chemotherapy Treatment:

-

Prepare serial dilutions of TMZ.

-

Add the TMZ dilutions to the appropriate wells of both Set 1 and Set 2. Ensure each set includes "no TMZ" control wells.

-

The final plate layout should include: Untreated Cells, Cells + O⁶-BG only, Cells + TMZ only (dose-response), and Cells + O⁶-BG + TMZ (dose-response).

-

-

Incubation:

-

Incubate the plates for 72 hours. This duration is typically required for the cytotoxic effects of TMZ, which are often cell-cycle dependent, to manifest fully.

-

-

Cell Viability Measurement (CCK-8 Assay):

-

Add 10 µL of CCK-8 reagent to each well.[17]

-

Incubate for 1-3 hours, until a visible color change occurs.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "no cell" blanks from all other readings.

-

Normalize the data by expressing the absorbance of treated wells as a percentage of the untreated control wells.

-

Plot the percent viability versus the log of TMZ concentration for both the "TMZ only" and "TMZ + O⁶-BG" curves.

-

Determine the IC₅₀ for TMZ in the absence and presence of O⁶-BG. The "Dose Enhancement Ratio" (DER) can be calculated as (IC₅₀ of TMZ alone) / (IC₅₀ of TMZ + O⁶-BG). A DER significantly greater than 1 indicates successful chemosensitization.

-

Section 4: Data Presentation and Interpretation

Effective data presentation is key to communicating the impact of AGT inhibition. Quantitative data should be summarized in clear, concise tables.

Table 1: Representative Chemosensitization Data

| Cell Line | AGT Status | Treatment | TMZ IC₅₀ (µM) | Dose Enhancement Ratio (DER) |

| U87-MG | High | TMZ alone | >500 | N/A |

| U87-MG | High | TMZ + 10 µM O⁶-BG | 25 | >20 |

| T98G | High | TMZ alone | >1000 | N/A |

| T98G | High | TMZ + 10 µM O⁶-BG | 50 | >20 |

| A172 | Low (MGMT silenced) | TMZ alone | 15 | N/A |

| A172 | Low (MGMT silenced) | TMZ + 10 µM O⁶-BG | 12 | 1.25 |

Interpretation: The data in Table 1 clearly demonstrates the principle of O⁶-BG-mediated chemosensitization. In AGT-proficient cell lines (U87-MG, T98G), which are highly resistant to TMZ alone, the addition of O⁶-BG dramatically reduces the TMZ IC₅₀, yielding a high DER. In contrast, in an AGT-deficient cell line (A172), which is already sensitive to TMZ, O⁶-BG provides little to no additional benefit. This differential effect is a hallmark of a successful AGT inhibitor and serves as a crucial internal validation of the mechanism of action.

Section 5: Clinical Context and Future Directions

The potent preclinical activity of O⁶-BG led to its evaluation in numerous clinical trials, primarily in combination with nitrosoureas or TMZ for treating resistant tumors like malignant glioma.[8][12][18] These trials established that a biologically active dose of O⁶-BG could be safely administered to patients, effectively depleting AGT in both peripheral blood cells and tumor tissue.[19][20]

However, the clinical translation has been challenging. The primary dose-limiting toxicity of the combination is profound myelosuppression (neutropenia and thrombocytopenia).[18][19] This is a logical consequence of the treatment's mechanism: by inactivating AGT in hematopoietic stem cells, O⁶-BG also sensitizes the bone marrow to the alkylating agent.[7] This enhanced toxicity often required significant dose reductions of the chemotherapeutic agent, potentially offsetting the gains from AGT inhibition.[12]

Current research focuses on strategies to mitigate this toxicity, such as:

-

Gene Therapy: Engineering hematopoietic stem cells to express a mutant form of AGT that is resistant to O⁶-BG inhibition but still capable of repairing DNA. This could protect the bone marrow while allowing for full therapeutic doses in the tumor.[7]

-

Targeted Delivery: Developing methods to deliver the AGT inhibitor specifically to the tumor site, minimizing systemic exposure.

References

-

Pegoraro, J. A., et al. (2020). Multifaceted Roles of Alkyltransferase and Related Proteins In DNA Repair, DNA Damage, Resistance to Chemotherapy and Research Tools. PubMed Central. Available at: [Link]

-

Margison, G. P., et al. (2003). Function of domains of human O6-alkylguanine-DNA alkyltransferase. PubMed. Available at: [Link]

-

Quinn, J. A., et al. (2009). Phase I trial of temozolomide plus O6-benzylguanine 5-day regimen with recurrent malignant glioma. PubMed. Available at: [Link]

-

Pinter, M. & Jain, R. K. (2017). Angiotensin Inhibition, TGF-β and EMT in Cancer. MDPI. Available at: [Link]

-

Warren, K. E., et al. (2006). A Phase II Study of O6-Benzylguanine and Temozolomide in Pediatric Patients with Recurrent or Progressive High Grade Gliomas and Brainstem Gliomas: A Pediatric Brain Tumor Consortium Study. PubMed Central. Available at: [Link]

-

Noguchi, S. (1990). Assay of alanine:glyoxylate aminotransferase in human liver by its serine. PubMed. Available at: [Link]

-

Quinn, J. A., et al. (2009). Phase II Trial of Temozolomide Plus O6-Benzylguanine in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma. PubMed Central. Available at: [Link]

-

Wikipedia. (Date not available). AGT II. Wikipedia. Available at: [Link]

-

Jia, M., et al. (2019). Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection. PubMed Central. Available at: [Link]

-

Gaglione, R., et al. (2020). O6-alkylguanine-DNA Alkyltransferases in Microbes Living on the Edge: From Stability to Applicability. PubMed Central. Available at: [Link]

-

Daniels, D. S., et al. (2004). Recognition and repair of O6-alkylguanines by AGT. ResearchGate. Available at: [Link]

-

Rasimas, J. J., et al. (2003). DNA-binding mechanism of O6-alkylguanine-DNA alkyltransferase. Effects of protein and DNA alkylation on complex stability. PubMed. Available at: [Link]

-

Pinter, M., et al. (2018). Renin-angiotensin system inhibitors to mitigate cancer treatment-related adverse events. Annals of Translational Medicine. Available at: [Link]

-

Boni, L., et al. (1993). High-performance liquid chromatographic microassay for L-alanine:glyoxylate aminotransferase activity in human liver. PubMed. Available at: [Link]

-

Spratt, T. (Date not available). Mechanism of 06 -Alkylguanine -DNA Alkyltransferase. Grantome. Available at: [Link]

-

Zhang, J., et al. (2022). Identification of AGT and CD44 in methotrexate-resistant colorectal cancer and reversal of... PubMed. Available at: [Link]

-

Warren, K. E., et al. (2005). Phase I study of O6-benzylguanine and temozolomide administered daily for 5 days to pediatric patients with solid tumors. PubMed. Available at: [Link]

-

Lahtz, C., et al. (2019). In search of effective therapies to overcome resistance to Temozolomide in brain tumours. Oncotarget. Available at: [Link]

-

Gaglione, R., et al. (2020). Innovative fluorescent AGT assay. ResearchGate. Available at: [Link]

-

Wikipedia. (Date not available). O6-Benzylguanine. Wikipedia. Available at: [Link]

-

Pinter, M. & Jain, R. K. (2017). Targeting the renin-angiotensin system to improve cancer treatment: Implications for immunotherapy. PubMed Central. Available at: [Link]

-

Nishida, M., et al. (2010). In Vivo and in Vitro Examination of Stability of Primary Hyperoxaluria-associated Human Alanine:Glyoxylate Aminotransferase. PubMed Central. Available at: [Link]

-

Liu, H., et al. (2021). AGT serves as a potential biomarker and drives tumor progression in colorectal carcinoma. International Immunopharmacology. Available at: [Link]

-

Oppici, E., et al. (2018). Identification of Human Alanine–Glyoxylate Aminotransferase Ligands as Pharmacological Chaperones for Variants Associated with Primary Hyperoxaluria Type 1. PubMed Central. Available at: [Link]

-

Gerson, S. L. & Willson, J. K. (1995). O6-alkylguanine-DNA alkyltransferase. A target for the modulation of drug resistance. PubMed. Available at: [Link]

-

Margison, G. P. & Santibáñez-Koref, M. F. (2002). O6-alkylguanine-DNA alkyltransferase: role in carcinogenesis and chemotherapy. PubMed. Available at: [Link]

-

Davis, B. M., et al. (2000). O6-benzylguanine in humans: metabolic, pharmacokinetic, and pharmacodynamic findings. Clinical Cancer Research. Available at: [Link]

-

National Cancer Institute. (Date not available). Definition of O6-benzylguanine. NCI Drug Dictionary. Available at: [Link]

-

Ager, E. I., et al. (2011). Evaluating the benefits of renin-angiotensin system inhibitors as cancer treatments. OncoTargets and Therapy. Available at: [Link]

-

Dolan, M. E. & Pegg, A. E. (1997). O6-benzylguanine and its role in chemotherapy. PubMed. Available at: [Link]

-

Lu, H., et al. (2016). Quantification of intact plasma AGT consisting of oxidized and reduced conformations using a modified ELISA. National Institutes of Health. Available at: [Link]

-

National Cancer Institute. (2016). Why Do Cancer Treatments Stop Working? Overcoming Treatment Resistance. National Cancer Institute. Available at: [Link]

-

Wójcik, K., et al. (2023). The Role of Regulatory T Cells in Cancer Treatment Resistance. PubMed. Available at: [Link]

-

Ju, J., et al. (2020). The role of the renin-angiotensin system inhibitors in malignancy: a review. PubMed Central. Available at: [Link]

-

Synapse. (2024). What are AGT inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

-

NHS Health Research Authority. (2018). I6T-MC-AMBG, Ulcerative Colitis (LUCENT 2). NHS Health Research Authority. Available at: [Link]

-

NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc.. Available at: [Link]

-

Zhang, X., et al. (2024). Genome-wide CRISPR screen identified NEK6 as a determinant of sensitivity to CDK4/6 inhibitor in endometrial cancer. Frontiers in Oncology. Available at: [Link]

-

Schrage, R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. Available at: [Link]

-

ClinicalTrials.gov. (2024). A Maintenance Study of Mirikizumab in Participants With Moderately to Severely Active Ulcerative Colitis. ClinicalTrials.gov. Available at: [Link]

-

Fellowes, R., et al. (2007). Potency analysis of cellular therapies: the emerging role of molecular assays. PubMed Central. Available at: [Link]

-

Vipergen. (Date not available). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]

-

Whelan, J. (2025). Six Ways to Measure T Cell Responses. Bitesize Bio. Available at: [Link]

Sources

- 1. O6-alkylguanine-DNA alkyltransferase: role in carcinogenesis and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multifaceted Roles of Alkyltransferase and Related Proteins In DNA Repair, DNA Damage, Resistance to Chemotherapy and Research Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O6-alkylguanine-DNA Alkyltransferases in Microbes Living on the Edge: From Stability to Applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O6-alkylguanine-DNA alkyltransferase. A target for the modulation of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In search of effective therapies to overcome resistance to Temozolomide in brain tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 7. O6-benzylguanine and its role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Phase II Study of O6-Benzylguanine and Temozolomide in Pediatric Patients with Recurrent or Progressive High Grade Gliomas and Brainstem Gliomas: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. O6-Benzylguanine - Wikipedia [en.wikipedia.org]

- 12. Phase II Trial of Temozolomide Plus O6-Benzylguanine in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cell-Based Assays [sigmaaldrich.com]

- 15. njbio.com [njbio.com]

- 16. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 17. Frontiers | Genome-wide CRISPR screen identified NEK6 as a determinant of sensitivity to CDK4/6 inhibitor in endometrial cancer [frontiersin.org]

- 18. Phase I trial of temozolomide plus O6-benzylguanine 5-day regimen with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phase I study of O6-benzylguanine and temozolomide administered daily for 5 days to pediatric patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. O6-benzylguanine in humans: metabolic, pharmacokinetic, and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural analysis of O6-(4-(aminomethyl)benzyl)guanine

An In-depth Technical Guide to the Structural Analysis of O6-(4-(aminomethyl)benzyl)guanine (O6-BG-NH2)

Abstract

O6-(4-(aminomethyl)benzyl)guanine, a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), represents a critical tool in chemotherapy, particularly in sensitizing tumors to alkylating agents like temozolomide. Its mechanism relies on the irreversible transfer of its benzyl group to a cysteine residue within the AGT active site, effectively depleting the cell's ability to repair DNA damage. This guide provides a comprehensive technical overview of the structural analysis of O6-(4-(aminomethyl)benzyl)guanine, detailing the methodologies used to elucidate its structure, quantify its interaction with AGT, and understand its mechanism of action at a molecular level. We will explore X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling, offering both theoretical grounding and practical, field-tested protocols.

Introduction: The Strategic Role of AGT Inactivation

O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT), is a fundamental DNA repair protein that protects the genome from damage induced by alkylating agents. It functions as a "suicide enzyme," stoichiometrically transferring the alkyl adduct from the O6 position of guanine to an internal cysteine residue (Cys145 in the human protein). This action restores the guanine base but irreversibly inactivates the AGT protein, which is subsequently ubiquitinated and degraded.

Many tumors, including glioblastoma, overexpress AGT, conferring significant resistance to alkylating chemotherapeutics like temozolomide (TMZ) and carmustine (BCNU). The clinical strategy to overcome this resistance involves the co-administration of an AGT inactivator. O6-benzylguanine (O6-BG) was the prototypical inhibitor developed for this purpose. The derivative, O6-(4-(aminomethyl)benzyl)guanine, was synthesized to improve aqueous solubility and formulation characteristics while retaining potent inhibitory activity. Its structure is designed to mimic the natural substrate, allowing it to bind covalently to the AGT active site and render the protein inactive. Understanding the precise three-dimensional structure of this molecule and its complex with AGT is paramount for designing next-generation inhibitors with improved efficacy and pharmacological profiles.

Molecular Structure and Physicochemical Properties

The core structure of O6-(4-(aminomethyl)benzyl)guanine consists of a guanine base modified at the O6 position with a 4-(aminomethyl)benzyl group. This modification is the key to its inhibitory function.

Key Structural Features

-

Guanine Base: Provides the molecular scaffold that is recognized by the AGT active site, mimicking the natural O6-alkylated guanine substrate.

-

Benzyl Group: A bulky, hydrophobic moiety that is transferred to the active site Cys145 residue of AGT.

-

Aminomethyl Substituent: The -CH2NH2 group at the para position of the benzyl ring enhances aqueous solubility compared to the parent compound, O6-benzylguanine, which is a critical property for a clinical drug candidate.

Quantitative Physicochemical Data

| Property | Value | Significance |

| Molecular Formula | C13H14N6O | Defines the elemental composition. |

| Molecular Weight | 270.29 g/mol | Important for stoichiometric calculations in assays. |

| Aqueous Solubility | Improved over O6-benzylguanine | The aminomethyl group enhances solubility for easier formulation. |

| Mechanism of Action | Irreversible AGT Inactivator | Functions as a suicide inhibitor. |

Structural Elucidation via X-ray Crystallography

X-ray crystallography provides the highest-resolution data on the atomic arrangement of a molecule and its interactions within a protein-ligand complex. While the specific crystal structure of O6-(4-(aminomethyl)benzyl)guanine complexed with AGT is not publicly available, the structure of the closely related O6-benzylguanine in complex with human AGT provides an authoritative model for its binding mode.

The workflow for determining the structure of an AGT-inhibitor complex is a multi-step process requiring rigorous optimization.

Experimental Workflow: AGT-Inhibitor Complex Crystallization

The following diagram and protocol outline the standard workflow for obtaining a high-resolution crystal structure of human AGT in complex with an O6-benzylguanine derivative.

Caption: Workflow for X-ray crystallography of the AGT-inhibitor complex.

Detailed Protocol: Protein-Ligand Complex Formation for Crystallography

-

Objective: To form a stable, stoichiometric complex between purified human AGT and O6-(4-(aminomethyl)benzyl)guanine suitable for crystallization.

-

Materials:

-

Purified human AGT (e.g., C145S mutant for stable complex, or wild-type) at >95% purity, concentrated to 10-20 mg/mL in a buffer such as 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT.

-

O6-(4-(aminomethyl)benzyl)guanine stock solution (e.g., 100 mM in DMSO).

-

-

Procedure:

-

Incubation: To a solution of purified AGT, add the inhibitor stock to a final molar ratio of 1:5 (AGT:Inhibitor). This excess ensures complete inactivation.

-

Reaction: Incubate the mixture at 4°C for 2-4 hours or overnight to allow for complete covalent modification of the Cys145 residue.

-

Complex Purification: Remove unbound inhibitor and any aggregated protein using size-exclusion chromatography (SEC). The elution profile should show a single, monodisperse peak corresponding to the modified AGT.

-

Concentration: Concentrate the purified complex to a final concentration of ~10 mg/mL for crystallization trials.

-

Verification: Confirm complex formation using mass spectrometry (ESI-MS) to observe the expected mass shift corresponding to the addition of the benzylguanine moiety.

-

Probing Solution-State Dynamics with NMR Spectroscopy

While crystallography provides a static snapshot, NMR spectroscopy offers insights into the inhibitor's conformation and its dynamic interactions with the protein in solution. Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY are powerful tools for confirming ligand binding and mapping binding epitopes.

Experimental Workflow: STD-NMR for Epitope Mapping

STD-NMR identifies which protons of a ligand are in close proximity to the protein surface, thereby mapping the binding interface.

Caption: Workflow for STD-NMR to map ligand binding epitopes.

Interpreting STD-NMR Data

In an STD-NMR experiment with AGT and O6-(4-(aminomethyl)benzyl)guanine, saturation is transferred from the protein to the inhibitor. The protons on the inhibitor that are closest to the protein surface will receive the most saturation and exhibit the strongest signals in the difference spectrum. For this molecule, one would expect to see strong signals from the benzyl ring and guanine protons, confirming their deep insertion into the AGT active site, consistent with the crystallographic model.

Computational Modeling and Simulation

Computational methods, including molecular docking and molecular dynamics (MD) simulations, complement experimental data by providing a dynamic view of the binding process and mechanism of inactivation.

Molecular Docking

-

Objective: Predict the binding pose of O6-(4-(aminomethyl)benzyl)guanine within the AGT active site.

-

Methodology:

-

Prepare Structures: Use a high-resolution crystal structure of human AGT (e.g., PDB ID: 1QNT) as the receptor. Generate a 3D conformer of the inhibitor.

-

Define Binding Site: The binding site is defined based on the location of the known substrate-binding pocket and the catalytic Cys145 residue.

-

Run Docking Algorithm: Use software like AutoDock or Glide to dock the ligand into the defined site.

-

Analyze Poses: The resulting poses are scored and analyzed. A successful dock will place the benzyl group in proximity to Cys145, with the guanine moiety forming hydrogen bonds with the protein backbone, mimicking the interactions seen in the O6-benzylguanine co-crystal structure.

-

Molecular Dynamics (MD) Simulation

-

Objective: To simulate the dynamic behavior of the AGT-inhibitor complex over time and analyze the stability of binding interactions.

-

Workflow:

-

The docked complex is placed in a simulated water box with physiological ion concentrations.

-

The system is minimized and equilibrated.

-

A production simulation is run for hundreds of nanoseconds.

-

Analysis: The trajectory is analyzed to assess the stability of hydrogen bonds, hydrophobic contacts, and the overall conformation of the ligand in the active site. This can reveal key dynamic interactions that are not visible in a static crystal structure.

-

Conclusion and Future Directions

The structural analysis of O6-(4-(aminomethyl)benzyl)guanine is a cornerstone of its development as a chemosensitizing agent. Through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling, a detailed picture of its molecular recognition and irreversible inactivation of AGT has been established. The aminomethyl group enhances its drug-like properties without compromising the core mechanism of action established for its parent compound, O6-benzylguanine.

Future research will likely focus on developing next-generation inhibitors with even greater potency, selectivity, and improved pharmacokinetic profiles. Structure-based drug design, guided by the detailed analytical principles outlined in this guide, will be indispensable in these efforts.

References

-

Title: Structure of the human O6-alkylguanine-DNA alkyltransferase protein Source: Nature Structural Biology URL: [Link]

-

Title: Crystal structure of human O6-alkylguanine-DNA alkyltransferase in complex with O6-benzylguanine Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

-

Title: MGMT in cancer: a review and update Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]

An In-depth Technical Guide to O-[4-(Aminomethyl)benzyl]guanine (CAS 674799-96-3) for Advanced Protein Labeling

This guide provides an in-depth exploration of the chemical properties and applications of O-[4-(Aminomethyl)benzyl]guanine, a cornerstone reagent in the targeted labeling of proteins for advanced cellular imaging and functional studies. Intended for researchers, scientists, and drug development professionals, this document elucidates the core principles of its primary application, the SNAP-tag® system, and offers detailed protocols for its effective use.

Introduction: The Advent of Targeted Protein Labeling

The ability to visualize and manipulate specific proteins within their native cellular environment is paramount to understanding complex biological processes. O-[4-(Aminomethyl)benzyl]guanine, commonly referred to as BG-NH2, has emerged as a critical tool in this pursuit. It serves as a versatile building block for the synthesis of custom probes that can be covalently and specifically attached to proteins of interest through the innovative SNAP-tag® technology. This system offers a significant advantage over traditional fluorescent protein fusions by allowing for the use of a wide array of synthetic fluorophores and other functional molecules, providing unparalleled flexibility in experimental design.[1][2]

Core Chemical Properties of O-[4-(Aminomethyl)benzyl]guanine

O-[4-(Aminomethyl)benzyl]guanine is a synthetic derivative of guanine, engineered to act as a substrate for the SNAP-tag® protein, a modified version of the human DNA repair enzyme O6-alkylguanine-DNA-alkyltransferase (hAGT).[3][4][5] The key feature of this molecule is the aminomethyl group attached to the benzyl ring, which provides a reactive site for conjugation to various probes.[4][6]

| Property | Value | Source(s) |

| CAS Number | 674799-96-3 | [3][4] |

| IUPAC Name | 6-[[4-(aminomethyl)phenyl]methoxy]-7H-purin-2-amine | [4] |

| Synonyms | O6-[4-(Aminomethyl)benzyl]guanine, BG-NH2, 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine | [3][4][5] |

| Molecular Formula | C₁₃H₁₄N₆O | [1] |

| Molecular Weight | 270.29 g/mol | [1] |

| Appearance | White to off-white solid | [7] |

| Melting Point | >240 °C | [7][8] |

| Solubility | Sparingly soluble in anhydrous N,N-dimethylformamide (DMF); heating and sonication can aid dissolution. Slightly soluble in DMSO and Methanol (when heated). | [9][10] |

| Storage | Store desiccated at ≤ -15°C. Solutions in anhydrous DMF should be stored at -20°C. | [1][4][10] |

Mechanism of Action: The SNAP-tag® Labeling Reaction